ethyl 3,3,3-trifluoro-N-[(2-fluorophenyl)carbonyl]-2-{[4-(trifluoromethyl)phenyl]amino}alaninate
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Overview
Description
Ethyl 3,3,3-trifluoro-N-[(2-fluorophenyl)carbonyl]-2-{[4-(trifluoromethyl)phenyl]amino}alaninate is a complex organic compound that contains multiple fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,3,3-trifluoro-N-[(2-fluorophenyl)carbonyl]-2-{[4-(trifluoromethyl)phenyl]amino}alaninate typically involves multiple steps. One common method includes the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile. This reaction can be carried out under conventional or microwave irradiation methods . The resulting product undergoes further reactions to introduce the fluorophenyl and trifluoromethylphenyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3,3-trifluoro-N-[(2-fluorophenyl)carbonyl]-2-{[4-(trifluoromethyl)phenyl]amino}alaninate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The trifluoromethyl and fluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 3,3,3-trifluoro-N-[(2-fluorophenyl)carbonyl]-2-{[4-(trifluoromethyl)phenyl]amino}alaninate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which ethyl 3,3,3-trifluoro-N-[(2-fluorophenyl)carbonyl]-2-{[4-(trifluoromethyl)phenyl]amino}alaninate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl and fluorophenyl groups enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial outcomes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoate: This compound shares a similar trifluoromethyl group and is used in the synthesis of quinoline derivatives.
Berotralstat: A compound with a trifluoromethyl group used in pharmaceuticals.
Uniqueness
Ethyl 3,3,3-trifluoro-N-[(2-fluorophenyl)carbonyl]-2-{[4-(trifluoromethyl)phenyl]amino}alaninate is unique due to its combination of trifluoromethyl and fluorophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring high specificity and stability.
Properties
Molecular Formula |
C19H15F7N2O3 |
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Molecular Weight |
452.3 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]-2-[4-(trifluoromethyl)anilino]propanoate |
InChI |
InChI=1S/C19H15F7N2O3/c1-2-31-16(30)17(19(24,25)26,28-15(29)13-5-3-4-6-14(13)20)27-12-9-7-11(8-10-12)18(21,22)23/h3-10,27H,2H2,1H3,(H,28,29) |
InChI Key |
VSEADJKMLVOIJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)C(F)(F)F)NC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
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